molecular formula C27H31FN2O4 B033758 ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate CAS No. 109083-30-9

ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate

Cat. No. B033758
M. Wt: 466.5 g/mol
InChI Key: ZVJXPFSQAFIMQI-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine. This compound is known for its unique structure, which makes it a promising candidate for the development of new drugs.

Mechanism Of Action

The mechanism of action of ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation in the body.

Biochemical And Physiological Effects

Ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models.

Advantages And Limitations For Lab Experiments

One of the advantages of using ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer growth and development. Additionally, its anti-inflammatory properties make it useful for studying the mechanisms of inflammation in the body.
One of the limitations of using ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate in lab experiments is its potential toxicity. It may be toxic to normal cells as well as cancer cells, which could limit its usefulness as a tool for studying cancer growth and development.

Future Directions

There are several future directions for research on ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate. One potential direction is the development of new drugs based on its structure. Researchers could explore the potential of modifying the structure of the compound to improve its efficacy and reduce its toxicity.
Another potential direction is the study of the compound's mechanism of action. Researchers could investigate the enzymes and pathways that are affected by the compound and explore its potential as a tool for studying cancer growth and development.
Conclusion:
Ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate is a promising compound with potential applications in medicine. Its unique structure and ability to inhibit the growth of cancer cells make it a useful tool for studying cancer growth and development. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate involves several steps. The first step is the reaction of 4-fluorobenzaldehyde with 2-phenyl-5-propan-2-ylimidazole to form 3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazole. The second step involves the reaction of the intermediate product with ethyl 3,5-dihydroxyhept-6-enoate to form ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate.

Scientific Research Applications

Ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate has potential applications in the field of medicine. It has been studied for its potential use as an anti-cancer drug due to its ability to inhibit the growth of cancer cells. Additionally, it has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.

properties

CAS RN

109083-30-9

Product Name

ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate

Molecular Formula

C27H31FN2O4

Molecular Weight

466.5 g/mol

IUPAC Name

ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C27H31FN2O4/c1-4-34-25(33)17-23(32)16-22(31)14-15-24-26(18(2)3)29-27(19-8-6-5-7-9-19)30(24)21-12-10-20(28)11-13-21/h5-15,18,22-23,31-32H,4,16-17H2,1-3H3/b15-14+

InChI Key

ZVJXPFSQAFIMQI-CCEZHUSRSA-N

Isomeric SMILES

CCOC(=O)CC(CC(/C=C/C1=C(N=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3)C(C)C)O)O

SMILES

CCOC(=O)CC(CC(C=CC1=C(N=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3)C(C)C)O)O

Canonical SMILES

CCOC(=O)CC(CC(C=CC1=C(N=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3)C(C)C)O)O

Pictograms

Irritant

Origin of Product

United States

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